molecular formula C8H16N2O B12866334 1-Butylpyrrolidin-3-one oxime

1-Butylpyrrolidin-3-one oxime

Cat. No.: B12866334
M. Wt: 156.23 g/mol
InChI Key: IVWUCODNVUCANK-CMDGGOBGSA-N
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Description

1-Butylpyrrolidin-3-one oxime is a chemical compound of interest in scientific research and development. As a pyrrolidine derivative containing an oxime functional group, it serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Researchers may employ this compound in the exploration of new pharmaceutical candidates or biologically active molecules, particularly in projects leveraging the structural and electronic properties of the oxime moiety. Oximes are known to participate in various chemical reactions, including cyclizations and functional group transformations, making them valuable for constructing complex molecular architectures. All products are intended for research purposes in a controlled laboratory environment. They are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(NE)-N-(1-butylpyrrolidin-3-ylidene)hydroxylamine

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-8(7-10)9-11/h11H,2-7H2,1H3/b9-8+

InChI Key

IVWUCODNVUCANK-CMDGGOBGSA-N

Isomeric SMILES

CCCCN1CC/C(=N\O)/C1

Canonical SMILES

CCCCN1CCC(=NO)C1

Origin of Product

United States

Synthetic Methodologies for 1 Butylpyrrolidin 3 One Oxime

Synthesis of the Pyrrolidin-3-one Core and N-Butyl Substitution

Strategies for Pyrrolidinone Ring Formation

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction. acs.org These methods can be broadly categorized based on the key ring-forming strategy.

Intramolecular cyclization is a cornerstone of pyrrolidinone synthesis. One of the most classic and effective methods for forming the 3-pyrrolidinone (B1296849) core is the Dieckmann cyclization. This reaction involves the intramolecular condensation of a diester in the presence of a strong base to form a β-keto ester. For instance, a synthetic route to the closely related N-benzyl-3-pyrrolidinone starts from ethyl acrylate, proceeds through addition and substitution reactions to create a suitable diester precursor, which then undergoes Dieckmann cyclization. researchgate.net This is followed by hydrolysis and decarboxylation to yield the final ketone. researchgate.net This general strategy is adaptable for the synthesis of the N-butyl analogue.

Other cyclization strategies include the reductive amination of diketones and intramolecular amination reactions. nih.gov For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a regio- and diastereoselective pathway to N-unprotected pyrrolidines, which can be precursors to the desired ketone. organic-chemistry.org

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecules, including pyrrolidine (B122466) derivatives, with high enantioselectivity. unibo.it These methods often utilize small, chiral organic molecules, such as proline and its derivatives, to catalyze reactions. unibo.itnih.gov For example, organocatalysts have been effectively used in Michael additions of aldehydes to nitroolefins to create precursors for new chiral pyrrolidines. beilstein-journals.orgcore.ac.uk While many of these methods focus on 2-substituted pyrrolidines, the principles can be extended to the synthesis of functionalized pyrrolidinone precursors. rsc.orgrsc.org A biocatalytic approach using laccase has also been shown to produce highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org

Transition metal catalysis offers a diverse and efficient toolkit for synthesizing pyrrolidinone rings. Various metals, including palladium (Pd), copper (Cu), iridium (Ir), and rhodium (Rh), have been employed in powerful C-N and C-C bond-forming reactions.

Palladium-Catalyzed Reactions : Palladium catalysts are used in hydroarylation reactions to create 3-aryl pyrrolidines from N-alkyl pyrrolines, demonstrating a method for functionalizing the ring at the desired position. chemrxiv.org

Copper-Catalyzed Reactions : Copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov Furthermore, copper catalysis can facilitate intramolecular C-H amination of N-fluoride amides to form the pyrrolidine ring. acs.org

Iridium-Catalyzed Reactions : Iridium complexes, such as Vaska's complex, can catalyze a reductive [3+2] cycloaddition of amides and conjugated alkenes to generate a wide range of highly substituted pyrrolidines. nih.gov

Rhodium-Catalyzed Reactions : As mentioned, dirhodium catalysts enable intramolecular C-H amination to form the pyrrolidine ring system selectively. organic-chemistry.org

Achieving stereocontrol is a primary goal in modern organic synthesis. For pyrrolidinone precursors, this is often accomplished by starting with a chiral molecule (a "chiral pool" approach) or by using a chiral catalyst in an asymmetric reaction. mdpi.com Proline and 4-hydroxyproline (B1632879) are common starting materials derived from the chiral pool. nih.gov For example, Boc-protected trans-4-hydroxy-L-proline can be oxidized to the corresponding ketoproline, a direct precursor to a chiral pyrrolidin-3-one derivative. nih.gov

Alternatively, asymmetric [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often catalyzed by silver salts, can produce densely substituted pyrrolidines with high diastereoselectivity, creating up to four stereogenic centers in a single step. acs.org

Introduction of the N-Butyl Moiety to the Pyrrolidinone Nitrogen

The N-butyl group can be introduced either by starting with butylamine (B146782) and building the ring around it, or by attaching the butyl group to a pre-formed pyrrolidine or pyrrolidinone ring.

Two dominant strategies for this transformation are direct alkylation and reductive amination.

Direct N-Alkylation : This is a common and straightforward method where a secondary amine, such as pyrrolidinone, is reacted with a butylating agent like 1-bromobutane (B133212) or butyl iodide. The reaction is typically performed in the presence of a base (e.g., NaOH, K₂CO₃) to neutralize the acid generated. echemi.com This approach is widely used for the synthesis of N-alkyl-2-pyrrolidones.

Reductive Amination : This powerful method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to form the C-N bond. synplechem.commasterorganicchemistry.com To form 1-butylpyrrolidin-3-one, one could react butylamine with a 1,4-dicarbonyl precursor, leading to cyclization and reduction. Alternatively, a pre-formed pyrrolidin-3-one could be reacted with butyraldehyde (B50154) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Palladium-catalyzed reductive N-alkylation has also been developed as a green method for producing N-alkyl-2-pyrrolidones from glutamic acid. rsc.org

A one-pot synthesis of 1-butylpyrrolidine (B1265533) has been developed from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst, where the butanediol (B1596017) serves as both a component of the ring and the N-alkylating agent. rsc.org

Below is a table summarizing common strategies for N-butylation.

Method Precursors Reagents Key Features
Direct N-Alkylation Pyrrolidin-3-one, 1-BromobutaneBase (e.g., K₂CO₃, NaOH)Straightforward, common for N-alkylation of lactams.
Reductive Amination 2,5-dimethoxytetrahydrofuran, ButylamineAcid catalyst, Reducing Agent (e.g., NaBH₃CN)Versatile, allows for ring formation and N-alkylation concurrently.
Reductive Amination Pyrrolidin-3-one, ButyraldehydeReducing Agent (e.g., NaBH(OAc)₃)Attaches the butyl group to a pre-formed ring.
Alkylation Strategies on Pyrrolidinone Nitrogen

A common and direct method for the synthesis of N-substituted pyrrolidinones is the alkylation of the pyrrolidinone nitrogen. This typically involves the reaction of a pyrrolidinone precursor with a suitable butylating agent.

For instance, the N-alkylation of 2-pyrrolidinone (B116388) can be achieved by reacting it with a butyl halide, such as 1-bromobutane, in the presence of a base. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). The reaction is often carried out in a biphasic system, such as toluene (B28343) and water, at elevated temperatures. Another approach involves using a strong base like sodium hydride (NaH) or butyllithium (B86547) (BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to deprotonate the pyrrolidine nitrogen, followed by the addition of the alkylating agent. researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can also facilitate the reaction when using bases like K2CO3 in solvents like dimethylformamide (DMF). researchgate.net

It is important to note that while these methods are generally effective for 2-pyrrolidinones, the synthesis of 1-butylpyrrolidin-3-one would start from pyrrolidin-3-one. The principles of N-alkylation remain the same, involving the deprotonation of the secondary amine of the pyrrolidin-3-one ring followed by nucleophilic attack on a butyl halide.

Reductive Amination Pathways

Reductive amination offers an alternative and powerful strategy for the synthesis of N-substituted pyrrolidines and their derivatives. masterorganicchemistry.com This method involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing 1-butylpyrrolidin-3-one, one could envision a pathway starting from a suitable precursor that can undergo an intramolecular reductive amination. However, a more direct intermolecular approach would involve the reaction of a dicarbonyl compound with butylamine. For example, a 1,4-dicarbonyl compound could react with butylamine to form a pyrrolidine ring through a double reductive amination process.

A one-pot synthesis of 1-butylpyrrolidine has been developed from 1,4-butanediol and aqueous ammonia over a CuNiPd/ZSM-5 catalyst, where 1,4-butanediol acts as both the precursor for the N-heterocycle and the alkylating agent. rsc.org While this specific example leads to 1-butylpyrrolidine, similar principles could be adapted for the synthesis of the corresponding 3-one derivative.

Reductive amination is known for its efficiency and the ability to avoid multiple alkylations, which can be a drawback of direct alkylation methods. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org

Oxime Formation from 1-Butylpyrrolidin-3-one (Ketone)

Once the 1-butylpyrrolidin-3-one ketone is obtained, the next step is the conversion of the carbonyl group to an oxime. This is a well-established transformation in organic chemistry.

Classical Condensation with Hydroxylamine (B1172632) and its Salts

The most common method for preparing oximes is the condensation reaction of a ketone or aldehyde with hydroxylamine (NH2OH) or its salts, such as hydroxylamine hydrochloride (NH2OH·HCl). wikipedia.orgbyjus.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. scribd.comic.ac.uk

The reaction is typically carried out in a suitable solvent, and the pH of the reaction medium plays a crucial role. For ketones, the reaction is often performed at a pH of 6 or higher, preferably between 6 and 12, at the end of the reaction. google.com

The reaction conditions for oxime formation can be varied to optimize the yield and reaction time. The reaction temperature for ketoxime formation is generally in the range of 30 to 150 °C, with a preferred range of 50 to 130 °C. google.com The choice of solvent can also influence the reaction. The reaction can be performed in an aqueous medium or in the presence of an organic solvent that is either miscible (e.g., ethanol, isopropanol, tetrahydrofuran) or immiscible (e.g., cyclohexane, toluene, chloroform) with water. google.com

ParameterGeneral Range for Ketones
Temperature 30 - 150 °C
Preferred Temperature 50 - 130 °C
pH ≥ 6 (preferably 6-12 at reaction end)
Solvents Water, Ethanol, Isopropanol, Toluene, etc.

This table summarizes the general reaction conditions for the formation of ketoximes from ketones and hydroxylamine.

While oxime formation from ketones is often carried out under neutral to basic conditions, catalysis can be employed to accelerate the reaction. In some cases, an acidic medium is used, particularly for the formation of aldoximes. byjus.com However, for ketoximes, acidic conditions can sometimes lead to side reactions.

Aniline (B41778) has been identified as a nucleophilic catalyst that can promote oxime formation, especially at physiological pH. nih.gov However, its effectiveness is more pronounced for aldehyde substrates than for ketones. nih.gov Research has shown that carboxylates can act as activating agents to promote the oxime reaction with both aldehydes and ketones at physiological pH. nih.gov A synergistic effect has been observed when a combination of aniline and carboxylates is used, leading to a significant increase in the reaction rate for keto substrates. nih.gov Additionally, certain metal-containing compounds, such as tin-containing compounds, have been shown to catalyze the oximation reaction, leading to high conversions and selectivities even at a pH of 6 or higher. google.com

Microwave-Promoted One-Pot Oxime Synthesis

In recent years, microwave-assisted organic synthesis has gained prominence as a tool to accelerate reaction rates and improve yields. ontosight.ai Microwave irradiation has been successfully applied to the synthesis of oximes, often leading to significantly reduced reaction times compared to conventional heating methods. nih.govnih.govresearchgate.net

Microwave-promoted oxime synthesis can be performed under solvent-free conditions or in the presence of a solvent. nih.govresearchgate.net For example, the reaction of aldehydes and ketones with hydroxylamine hydrochloride has been carried out in the presence of TiO2 under microwave irradiation. nih.gov In some cases, basic conditions, using reagents like Na2CO3, can lead to the exclusive formation of the oxime with high conversion rates in a very short time under microwave irradiation. nih.gov Studies have shown that microwave-assisted synthesis can reduce reaction times by up to 90% and increase yields by 25%. ontosight.ai

MethodReaction TimeYield Improvement
Microwave-Assisted Up to 90% reductionUp to 25% increase
Conventional Heating LongerLower

This table compares the efficiency of microwave-assisted oxime synthesis with conventional heating methods.

Isomerism in Oxime Formation: E/Z Stereochemistry and Control

The formation of an oxime from a ketone, such as 1-Butylpyrrolidin-3-one, introduces a new stereocenter at the C=N double bond, leading to the possibility of E and Z geometric isomers. The stereochemistry of the oxime can significantly influence its reactivity and biological properties. numberanalytics.com The conversion of aldehydes and ketones to their corresponding oximes can be highly stereoselective, depending on the reaction conditions. researchgate.net

The ratio of E to Z isomers formed during the synthesis of an oxime is influenced by several factors, including the reaction temperature, pH, and the presence of catalysts. researchgate.net For instance, chemical methods for oxime synthesis often yield a mixture of both E and Z isomers. researchgate.net The interconversion of these isomers can be catalyzed by the same reagents used for their synthesis, with temperature playing a critical role in the equilibrium position of the isomer mixture. researchgate.net

Control over the stereochemical outcome is a key challenge in oxime synthesis. One approach involves the treatment of an E/Z isomer mixture with a protic or Lewis acid under anhydrous conditions. This can lead to the precipitation of one isomer as an immonium salt, which can then be neutralized to yield the pure isomer. For example, a mixture of E/Z isomers of an aryl alkyl ketoxime was converted to >98% pure E isomer by treatment with anhydrous HCl in diethyl ether, followed by neutralization with a base like sodium carbonate. google.com

Spectroscopic methods, such as ¹H and ¹³C NMR, are crucial for the assignment of oxime stereochemistry. A common observation is that the ¹³C resonance signal for the hydroxyimino carbon atom for E-isomers appears downfield compared to the corresponding signal for the Z-isomers. maynoothuniversity.ie The energy barrier for the E/Z-isomerization can be quite high, sometimes making the interconversion at room temperature extremely unlikely. mdpi.com

Table 1: Factors Influencing E/Z Isomerism in Oxime Synthesis

FactorDescriptionPotential Outcome
Temperature Affects the thermodynamic equilibrium between isomers. researchgate.netCan shift the E/Z ratio; higher temperatures may favor the more stable isomer.
pH / Catalyst Acidic or basic conditions can catalyze isomerization. researchgate.netgoogle.comSpecific catalysts (e.g., Lewis acids) can selectively precipitate one isomer. google.com
Solvent The polarity and nature of the solvent can influence isomer stability. mdpi.comAprotic-dipolar solvents are sometimes used in O-alkylation of oximes. google.com
Substituents Steric and electronic properties of substituents on the carbonyl compound influence the isomer ratio. numberanalytics.comBulky groups may favor the formation of the sterically less hindered isomer.

Unconventional Synthetic Routes to Oximes

While the classical synthesis of oximes involves the condensation of a carbonyl compound with hydroxylamine, several unconventional methods have been developed to access these versatile molecules. nih.govnih.gov These alternative routes often provide advantages in terms of mild reaction conditions, functional group tolerance, and access to oximes from non-carbonyl precursors. numberanalytics.comorganic-chemistry.org

One significant category of unconventional synthesis involves the oxidation of other nitrogen-containing functional groups. For example, primary amines can be oxidized to oximes. A metal-free method utilizes N,N′,N″-trihydroxyisocyanuric acid as a catalyst for the aerobic oxidation of benzylamines to oximes in water. organic-chemistry.org Another approach employs m-CPBA as an oxidant in ethyl acetate (B1210297) for the efficient, catalyst-free oxidation of various aliphatic amines to oximes at room temperature. organic-chemistry.org

Another non-traditional pathway is the reduction of nitro compounds. The reduction of α,β-unsaturated nitroalkenes with a mild acidic reagent like tin(II) chloride is a useful method for generating both aldoximes and ketoximes. nih.gov Metal-mediated approaches can also be used for the reduction of nitro species to form oximes. acs.org

Radical chemistry offers further novel strategies. A cascade radical addition-cyclization reaction of oxime ethers has been developed to synthesize nitrogen-containing heterocycles like substituted pyrrolidines and piperidines. researchgate.net Additionally, photocatalysis has emerged as a powerful tool. An iron-catalyzed, visible-light-driven decarboxylative C-N coupling reaction between alkyl carboxylic acids and sodium nitrite (B80452) provides a mild, photosensitizer-free route to oximes. organic-chemistry.org

Solvent-free and green chemistry approaches are also gaining prominence. The synthesis of oximes can be achieved by simply grinding carbonyl compounds with hydroxylamine in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃), avoiding the use of polluting organic solvents and often resulting in excellent yields and short reaction times. nih.gov

Table 2: Summary of Unconventional Oxime Synthetic Methods

MethodStarting Material(s)Key Reagents/ConditionsAdvantages
Amine Oxidation Primary Aminesm-CPBA; or N,N′,N″-trihydroxyisocyanuric acid, air organic-chemistry.orgAccess from non-carbonyl precursors, mild conditions. organic-chemistry.org
Nitro Compound Reduction NitroalkenesTin(II) chloride, acidic medium nih.govUseful for both aldoximes and ketoximes. nih.gov
Decarboxylative Coupling Alkyl Carboxylic Acids, NaNO₂Iron catalyst, visible light organic-chemistry.orgPhotosensitizer-free, broad functional group tolerance. organic-chemistry.org
Radical Reactions Oxime Ethers, Alkyl IodidesEt₃B, Lewis Acid researchgate.netAccess to complex heterocyclic structures. researchgate.net
Grindstone Chemistry Carbonyl Compounds, HydroxylamineBi₂O₃, solvent-free grinding nih.govEnvironmentally friendly, rapid, high yields. nih.gov

Spectroscopic and Structural Analysis of 1-Butylpyrrolidin-3-one Oxime Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic information for the chemical compound 1-Butylpyrrolidin-3-one oxime. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) data, including ¹H and ¹³C NMR spectra, specific chemical shifts, and coupling constants, no publicly available experimental data could be retrieved.

The investigation aimed to construct a detailed profile of the compound's advanced spectroscopic characterization and structural elucidation. The intended analysis was to include a thorough examination of its ¹H NMR and ¹³C NMR spectra. This would have involved the precise assignment of chemical shifts for the protons on the pyrrolidinone ring and the attached butyl group, an analysis of proton-proton coupling constants to infer stereochemical details, and an investigation into the effects of different solvents on the NMR spectrum. Furthermore, the plan included the determination of chemical shifts for the carbon atoms within the pyrrolidinone and butyl moieties.

While general principles of NMR spectroscopy for related structural classes such as pyrrolidinones and oximes are well-documented, this information cannot be accurately extrapolated to provide the specific data required for 1-Butylpyrrolidin-3-one oxime. The electronic environment of the nuclei in a molecule is unique, and therefore, its NMR spectrum is a distinct fingerprint. Without experimental data, any attempt to generate the requested detailed analysis would be speculative and not based on factual scientific evidence.

Similarly, searches for the synthesis and characterization of 1-Butylpyrrolidin-3-one oxime did not yield publications that contained the requisite NMR data. This suggests that while the compound may be known or have been synthesized, its detailed spectroscopic properties have not been published in the accessible scientific literature.

Therefore, the requested in-depth article focusing on the advanced spectroscopic characterization and structural elucidation of 1-Butylpyrrolidin-3-one oxime, complete with data tables of its NMR parameters, cannot be generated at this time due to the absence of the necessary primary scientific data. Further experimental research would be required to determine the ¹H and ¹³C NMR spectra of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Quaternary Carbon Identification

In the ¹³C NMR spectrum of 1-Butylpyrrolidin-3-one oxime, the identification of the quaternary carbon atom is a key step in the structural elucidation. The C=N carbon of the oxime group is a quaternary carbon, and its chemical shift provides significant information. Generally, the carbon atom involved in a C=N double bond in an oxime appears in the downfield region of the spectrum, typically between 150 and 170 ppm. This significant deshielding is due to the electronegativity of the attached nitrogen atom and the sp² hybridization of the carbon.

In the context of the pyrrolidine (B122466) ring, the C3 carbon, which is part of the oxime functional group, would be the only quaternary carbon within the heterocyclic ring system. Its precise chemical shift would be influenced by the electronic environment of the entire molecule, including the N-butyl group. For comparison, the carbonyl carbon in the precursor, 1-Butylpyrrolidin-3-one, would be expected at a much lower field, typically in the range of 200-210 ppm. The significant upfield shift upon conversion to the oxime is a clear indicator of the successful transformation.

Table 1: Expected ¹³C NMR Chemical Shifts for Quaternary Carbon in 1-Butylpyrrolidin-3-one Oxime

Carbon AtomExpected Chemical Shift (δ) in ppm
C=N155 - 165

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of 1-Butylpyrrolidin-3-one oxime and for confirming its connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. For 1-Butylpyrrolidin-3-one oxime, strong correlations would be expected between the adjacent methylene (B1212753) protons within the butyl group (H1'-H2', H2'-H3', H3'-H4') and within the pyrrolidine ring (H4-H5, H2-H4 via long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. This would allow for the direct assignment of the protonated carbons in the molecule. For instance, the signal for the C1' carbon of the butyl group would show a cross-peak with the signal for the H1' protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying the connections to quaternary carbons. For 1-Butylpyrrolidin-3-one oxime, key HMBC correlations would be expected from the protons on the neighboring carbons (H2 and H4) to the C3 (C=N) quaternary carbon. Similarly, correlations from the H1' protons of the butyl group to the C2 and C5 carbons of the pyrrolidine ring would confirm the attachment of the butyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the stereochemistry around the C=N double bond (E/Z isomerism). For example, if the -OH group of the oxime is in proximity to the H2 protons of the pyrrolidine ring, a NOESY cross-peak would be observed, suggesting a particular isomer.

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes (C=N, N-O, C=O (residual), N-H (if present) and C-H)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in 1-Butylpyrrolidin-3-one oxime. The IR spectrum would be characterized by the following absorption bands:

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium to weak absorption band in the region of 1690-1640 cm⁻¹. monash.edu The exact position can be influenced by conjugation and substitution.

N-O Stretch: A characteristic absorption for the nitrogen-oxygen single bond in an oxime is usually observed in the 960-930 cm⁻¹ region. This band is often of medium to strong intensity.

C=O Stretch (residual): The absence of a strong absorption band in the region of 1750-1700 cm⁻¹, which would be characteristic of the C=O stretch of the starting ketone (1-Butylpyrrolidin-3-one), would be a primary indicator of the successful conversion to the oxime. A small residual peak in this area might indicate an incomplete reaction.

O-H Stretch: The hydroxyl group of the oxime will exhibit a broad absorption band in the region of 3600-3100 cm⁻¹. The broadness is due to hydrogen bonding. In dilute solutions, a sharper, free O-H stretch may be observed around 3600 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the alkyl portions of the molecule (the butyl group and the pyrrolidine ring) would appear as strong, sharp absorptions in the region of 3000-2850 cm⁻¹. vscht.cz

Table 2: Expected Characteristic IR Absorption Bands for 1-Butylpyrrolidin-3-one Oxime

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
OximeC=N Stretch1690 - 1640Medium to Weak
OximeN-O Stretch960 - 930Medium to Strong
OximeO-H Stretch3600 - 3100Broad, Strong
AlkylC-H Stretch3000 - 2850Strong
Ketone (residual)C=O Stretch~1740Weak (if present)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 1-Butylpyrrolidin-3-one oxime. This would allow for the unambiguous determination of its elemental formula (C₈H₁₆N₂O). The calculated exact mass for C₈H₁₆N₂O is 156.1263 g/mol . An experimentally determined mass that is very close to this value (typically within a few ppm) would provide strong evidence for the identity of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum of 1-Butylpyrrolidin-3-one oxime under electron ionization (EI) would exhibit a characteristic fragmentation pattern that can be used to confirm its structure. The molecular ion peak ([M]⁺) at m/z 156 would likely be observed. Key fragmentation pathways for cyclic ketones and oximes can be predicted:

Alpha-Cleavage: A common fragmentation pathway for cyclic ketones involves the cleavage of the bonds adjacent to the functional group. For 1-Butylpyrrolidin-3-one oxime, this could involve cleavage of the C2-C3 or C3-C4 bonds.

Loss of Small Molecules: The loss of small, stable neutral molecules is a common feature in mass spectrometry. For this compound, the loss of H₂O (m/z 18) from the molecular ion is expected due to the presence of the oxime hydroxyl group. The loss of an ethyl radical (C₂H₅, m/z 29) or a propyl radical (C₃H₇, m/z 43) from the butyl chain is also plausible.

Fragmentation of the Butyl Group: The butyl group can undergo fragmentation, leading to characteristic peaks at m/z 57 ([C₄H₉]⁺) and subsequent losses.

Ring Opening and Fragmentation: The pyrrolidine ring can undergo opening followed by a series of fragmentation steps, leading to various smaller charged fragments. The McLafferty rearrangement is a potential fragmentation pathway for oximes, which could lead to characteristic fragment ions. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Butylpyrrolidin-3-one Oxime

m/zPossible Fragment
156[M]⁺ (Molecular Ion)
138[M - H₂O]⁺
113[M - C₃H₇]⁺
99[M - C₄H₉]⁺
57[C₄H₉]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For 1-Butylpyrrolidin-3-one oxime, the analysis of its UV-Vis spectrum provides valuable insights into the electronic structure of the oxime functional group.

Electronic Transitions and Chromophore Analysis within the Oxime Moiety

The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. researchgate.netuni.lu In 1-Butylpyrrolidin-3-one oxime, the chromophore is the C=N double bond of the oxime group, which is not in conjugation with any other pi-systems. The electronic transitions associated with this non-conjugated oxime chromophore are primarily of two types: π → π* and n → π* transitions. elte.hu

The π → π* transition involves the excitation of an electron from the π bonding orbital of the C=N bond to the corresponding π* antibonding orbital. This is a high-energy transition and typically occurs at wavelengths below 200 nm for isolated C=N bonds, which is outside the range of standard UV-Vis spectrophotometers. lumenlearning.com

The more diagnostically useful transition for non-conjugated oximes is the n → π* transition. elte.hulibretexts.org This involves the promotion of an electron from a non-bonding molecular orbital (n), specifically one of the lone pairs on the nitrogen or oxygen atom, to the π* antibonding orbital of the C=N double bond. libretexts.org These transitions are characteristically of low intensity, with molar absorptivity (ε) values typically less than 200 L·mol⁻¹·cm⁻¹. libretexts.org The absorption maximum (λmax) for the n → π* transition in simple, non-conjugated aliphatic ketoximes generally appears at the lower end of the near-UV spectrum.

For 1-Butylpyrrolidin-3-one oxime, the key chromophore is the C=N-OH group. The lone pair electrons on the nitrogen atom are directly involved in the electronic system of the double bond. The absorption of UV radiation of the correct frequency promotes one of these non-bonding electrons to the higher energy π* orbital. Due to the lack of conjugation in the molecule, the energy gap for this transition is relatively large, resulting in absorption at a short wavelength. The expected UV-Vis spectral data for a non-conjugated ketoxime like 1-Butylpyrrolidin-3-one oxime are summarized in the table below. It is important to note that these are typical values, as specific experimental data for this compound is not widely available.

Transition TypeTypical Wavelength (λmax)Typical Molar Absorptivity (ε)Involved Orbitals
n → π~220 - 230 nm< 200 L·mol⁻¹·cm⁻¹Non-bonding (N, O lone pair) → π (C=N)
π → π< 200 nm> 1,000 L·mol⁻¹·cm⁻¹π (C=N) → π (C=N)

The position and intensity of the n → π* absorption band can be influenced by the solvent. In polar solvents, the non-bonding lone pair electrons are stabilized through hydrogen bonding, which increases the energy required for the n → π* transition. This results in a shift of the absorption maximum to a shorter wavelength, an effect known as a hypsochromic or blue shift. libretexts.orguomustansiriyah.edu.iq Therefore, the choice of solvent is a critical parameter when recording and interpreting the UV-Vis spectrum of 1-Butylpyrrolidin-3-one oxime.

Reaction Mechanisms and Transformations of 1 Butylpyrrolidin 3 One Oxime

Rearrangement Reactions

Rearrangement reactions of 1-Butylpyrrolidin-3-one oxime primarily involve the acid-catalyzed conversion of the oxime functionality into a lactam structure. This transformation is a classic example of the Beckmann rearrangement, a cornerstone reaction in organic synthesis.

Beckmann Rearrangement to Amides

The Beckmann rearrangement transforms ketoximes into N-substituted amides. mpaathshaala.com In the case of a cyclic ketoxime such as 1-Butylpyrrolidin-3-one oxime, this intramolecular rearrangement results in a ring-expanded cyclic amide, known as a lactam. wikipedia.org This reaction provides a powerful method for inserting a nitrogen atom into a carbon framework, effectively converting a five-membered pyrrolidine (B122466) ring into a six-membered piperidinone or azepane derivative. youtube.comaudreyli.com The industrial synthesis of ε-caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime is a large-scale application of this principle. chem-station.com

The generally accepted mechanism for the Beckmann rearrangement proceeds through several distinct steps when applied to 1-Butylpyrrolidin-3-one oxime: chemistrysteps.com

Activation of the Hydroxyl Group : The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime. This converts the hydroxyl group into a much better leaving group (water). chemistrysteps.commasterorganicchemistry.com

Concerted Rearrangement and Migration : The pivotal step involves the migration of an alkyl group from the carbon atom of the C=N bond to the electron-deficient nitrogen. This migration occurs anti (trans) to the position of the leaving group. chemistrysteps.comorganic-chemistry.org Simultaneously, the activated leaving group (water) is expelled. This concerted process avoids the formation of an unstable free nitrene. organic-chemistry.org

Formation of a Nitrilium Ion : The migration results in the formation of a stable intermediate known as a nitrilium ion, where the positive charge is located on the carbon atom. chemistrysteps.com

Nucleophilic Attack by Water : A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com

Tautomerization to Lactam : Following the attack by water, a deprotonation step yields an imidic acid tautomer. This intermediate quickly tautomerizes to the more stable amide form, which in this cyclic case, is the final lactam product. chemistrysteps.commasterorganicchemistry.com

The efficiency and rate of the Beckmann rearrangement are critically dependent on the reaction conditions, particularly the acidity of the medium and the nature of the leaving group. mpaathshaala.com

Acidity : Strong protic acids like sulfuric acid and polyphosphoric acid are commonly used to catalyze the rearrangement by protonating the oxime's hydroxyl group. mpaathshaala.comwikipedia.org The reaction is generally facilitated by an increase in acid strength. mpaathshaala.com

Leaving Group : The conversion of the hydroxyl group into a better leaving group than water can significantly enhance reaction efficiency. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and tosyl chloride (TsCl) react with the oxime to form intermediate esters (e.g., chlorosulfites, chlorophosphates, or tosylates). These esters possess superior leaving groups, often allowing the rearrangement to proceed under milder conditions. mpaathshaala.commasterorganicchemistry.com For instance, using cyanuric chloride in DMF provides a very mild system for the rearrangement. audreyli.com

The following table summarizes various reagents used to promote the Beckmann rearrangement and their function:

ReagentFunctionResulting Leaving GroupReference
Sulfuric Acid (H₂SO₄)Protonates the -OH groupWater (H₂O) mpaathshaala.com
Phosphorus Pentachloride (PCl₅)Converts -OH to an esterTetrachlorophosphate (-OPCl₄) mpaathshaala.com
Thionyl Chloride (SOCl₂)Converts -OH to an esterChlorosulfinate (-OS(O)Cl) mpaathshaala.com
Tosyl Chloride (TsCl)Converts -OH to an esterTosylate (-OTs) mpaathshaala.com
Cyanuric ChlorideActivates the -OH groupTriazine derivative audreyli.com

The Beckmann rearrangement is highly stereospecific, meaning the geometry of the starting oxime dictates the structure of the resulting product. The migrating group is always the one situated anti (trans) to the hydroxyl leaving group. wikipedia.orgnih.gov

For 1-Butylpyrrolidin-3-one oxime, which is an unsymmetrical ketoxime, two stereoisomers ((E) and (Z)) are possible. Each isomer will yield a different regioisomeric lactam upon rearrangement due to this stereoelectronic requirement.

Migration of the C4-Alkyl Group : In the isomer where the hydroxyl group is anti to the C4 position of the pyrrolidine ring, the C3-C4 bond will cleave, and the C4 methylene (B1212753) group will migrate to the nitrogen atom. This results in the formation of 1-Butyl-1,4-diazepan-5-one .

Migration of the C2-Alkyl Group : Conversely, in the isomer where the hydroxyl group is anti to the C2 position, the C2-C3 bond cleaves, and the C2 methylene group migrates. This pathway leads to the formation of 4-Butyl-1,4-diazepan-3-one .

The regioselectivity is therefore controlled by the specific stereoisomer of the oxime used as the starting material. If conditions allow for the interconversion (isomerization) of the oxime isomers before rearrangement, a mixture of both lactam products may be formed. wikipedia.orgchem-station.com

The table below illustrates the direct relationship between the oxime isomer and the resulting lactam product.

Starting Material (Oxime Isomer)Migrating Group (Anti to -OH)Product (Lactam)
(E)-1-Butylpyrrolidin-3-one oximeC4-Methylene1-Butyl-1,4-diazepan-5-one
(Z)-1-Butylpyrrolidin-3-one oximeC2-Methylene4-Butyl-1,4-diazepan-3-one

Reductive Transformations

The oxime functionality of 1-Butylpyrrolidin-3-one oxime can be readily reduced to form the corresponding amine. Catalytic hydrogenation is a primary method for this transformation, offering a clean and efficient route to introduce an amino group.

Catalytic Hydrogenation to Amines (Primary and Secondary)

The reduction of oximes is a well-established method for synthesizing amines. wikipedia.org Using molecular hydrogen (H₂) in the presence of a metal catalyst, the C=N-OH group of 1-Butylpyrrolidin-3-one oxime can be converted into a primary amino group (-NH₂), yielding 1-Butylpyrrolidin-3-amine . jove.com

However, the formation of a secondary amine, di(1-butylpyrrolidin-3-yl)amine , is a common side reaction during the hydrogenation of oximes. wikipedia.orgrsc.orgmdpi.com The reaction network can be complex, but a plausible pathway for secondary amine formation involves the condensation between the primary amine product and an intermediate imine, which is then further reduced. mdpi.com

The selectivity of the hydrogenation towards either the primary or secondary amine can be influenced by the choice of catalyst and reaction conditions. rsc.org

Noble Metal Catalysts : Catalysts based on noble metals such as Palladium (Pd) and Rhodium (Rh) are highly active but tend to favor the formation of secondary amines. rsc.org

First-Row Transition Metal Catalysts : Catalysts like Raney Nickel (Ra-Ni) and Raney Cobalt (Ra-Co) often show higher selectivity for the desired primary amine. rsc.orgencyclopedia.pub

The following table summarizes the influence of different catalyst types on the product distribution in a typical oxime hydrogenation.

Catalyst TypePrimary ProductMajor ByproductSelectivity TrendReference
Raney Nickel, Raney CobaltPrimary AmineSecondary AmineFavors Primary Amine rsc.org
Palladium (Pd), Rhodium (Rh)Primary AmineSecondary AmineFavors Secondary Amine rsc.org
Ruthenium (Ru)Primary AmineNitrileHigh selectivity for Primary Amine rsc.orgrsc.org
Platinum (Pt)Primary AmineHydroxylamine (B1172632)Can be selective for primary amine nih.gov

Hydride Reduction Reagents for Amine Synthesis

The reduction of oximes to primary amines is a valuable transformation in organic synthesis. While specific literature on the hydride reduction of 1-Butylpyrrolidin-3-one oxime is not abundant, the general reactivity of ketoximes with hydride reagents is well-established and can be applied to this specific molecule. Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbon atom of the C=N double bond, followed by protonation of the resulting nitrogen anion during aqueous workup to yield the corresponding amine, in this case, 1-butylpyrrolidin-3-amine.

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or certain transition metal catalysts, can also effect this transformation. The choice of reagent can influence the reaction conditions and selectivity. For instance, catalytic hydrogenation over Raney Nickel or other catalysts is another effective method for reducing oximes to amines.

Table 1: Common Hydride Reagents for Oxime Reduction

Reagent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup Primary Amine
Sodium Borohydride (NaBH₄) / Lewis Acid Alcoholic solvent or aprotic solvent with acid Primary Amine

Selective Reduction of the Oxime Functionality

Selective reduction of the oxime group in the presence of other reducible functional groups is a key consideration in complex molecule synthesis. Catalytic hydrogenation is often the method of choice for achieving high selectivity. Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) are effective for the reduction of oximes to primary amines under various conditions of hydrogen pressure and temperature.

The choice of catalyst and reaction conditions can be tuned to avoid the reduction of other sensitive groups that might be present in the molecule. For example, milder conditions might be used to preserve ester or other reducible functionalities. The reduction of oximes can sometimes yield hydroxylamines as intermediates or byproducts, and controlling the reaction conditions is crucial to favor the formation of the desired primary amine.

Hydrolytic Reactions

Oximes can be hydrolyzed back to their parent carbonyl compounds under acidic conditions. This reaction is essentially the reverse of the oxime formation. For 1-Butylpyrrolidin-3-one oxime, treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, will regenerate 1-Butylpyrrolidin-3-one. The mechanism involves the protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of hydroxylamine. nih.gov

This hydrolytic cleavage is a useful deprotection strategy in multi-step syntheses where the carbonyl group needs to be temporarily masked as an oxime. Various reagents can facilitate this conversion under mild conditions, including the use of metal salts like copper(II) chloride or hypervalent iodine reagents. organic-chemistry.orgorganic-chemistry.org

The stability of oximes to hydrolysis is significantly dependent on the pH of the medium. nih.gov Generally, oximes exhibit greater stability in neutral or slightly alkaline solutions compared to acidic conditions. raineslab.com The rate of hydrolysis is catalyzed by acid because protonation of the oxime nitrogen is a key step in the reaction mechanism. nih.gov

In highly acidic solutions (low pH), the rate of hydrolysis is accelerated. As the pH increases towards neutral, the rate of hydrolysis decreases significantly. nih.gov This pH-dependent stability is a critical factor in the handling and storage of oxime-containing compounds, as well as in designing reaction conditions where the oxime group is intended to remain intact. Studies on isostructural oximes have shown that their half-lives can be significantly longer at neutral pH compared to acidic pH. raineslab.com For instance, the half-life of a model oxime at pD 7.0 was found to be 25 days, highlighting its relative stability near neutrality. raineslab.com

Table 2: General pH Influence on Oxime Hydrolysis Rate

pH Range Relative Rate of Hydrolysis Predominant Mechanism
Strongly Acidic (< 3) High Acid-catalyzed
Weakly Acidic (3-6) Moderate Acid-catalyzed
Neutral (7) Low Uncatalyzed/Slow

Derivatization and Functionalization at the Oxime Group

The oxygen atom of the oxime group in 1-Butylpyrrolidin-3-one oxime is nucleophilic and can be readily derivatized through O-alkylation and O-acylation reactions to form oxime ethers and esters, respectively.

O-Alkylation involves the reaction of the oxime with an alkylating agent, typically an alkyl halide or sulfate, in the presence of a base. The base deprotonates the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the leaving group on the alkylating agent. acs.org The choice of base and solvent can influence the efficiency of the reaction. acs.org A variety of alcohols can also be used for O-alkylation in the presence of specific catalysts like heteropolyacids. rsc.orgrsc.org

O-Acylation is achieved by reacting the oxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. rsc.orgnih.gov This reaction leads to the formation of an oxime ester. These O-acyl oximes are useful intermediates in various synthetic transformations. nih.govrsc.orgresearchgate.net

These derivatization reactions are important for modifying the properties of the parent oxime and for introducing new functional groups into the molecule.

Table 3: Common Reagents for O-Alkylation and O-Acylation of Oximes

Reaction Reagent Type Example Reagent Product
O-Alkylation Alkyl Halide Butyl iodide O-Alkyl oxime ether
O-Alkylation Alcohol/Catalyst Benzyl alcohol / H₃PW₁₂O₄₀ O-Alkyl oxime ether
O-Acylation Acyl Chloride Acetyl chloride O-Acyl oxime ester

Oxidative C-O Coupling Reactions with Oxime Radicals

The oxidative C-O coupling of oximes represents a powerful method for forming carbon-oxygen bonds, proceeding through the generation of iminoxyl radicals (also known as oxime radicals). Although research specifically detailing the oxidative C-O coupling of 1-Butylpyrrolidin-3-one oxime is not prevalent, the general mechanism is well-established for a wide range of oximes and is applicable to this compound. This transformation allows for the coupling of oximes with various C-H reagents, such as dicarbonyl compounds, ketones, esters, and acetonitrile.

The core of this reaction is the in-situ generation of an iminoxyl radical from the corresponding oxime. This can be achieved using various oxidizing systems. A radical mechanism is proposed where an oxidizing agent initiates the formation of the iminoxyl radical, which is the key intermediate responsible for the subsequent C-O bond formation.

Several systems have been developed to facilitate this transformation:

Metal-Based Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄), manganese(III) acetate (B1210297) (Mn(OAc)₃), or copper(II) salts are effective. For instance, in the presence of a Cu(II) salt, the oxime can be oxidized to generate the iminoxyl radical, which then couples with a dicarbonyl compound that has also been oxidized.

Peroxide-Based Systems: A combination of a copper(II) catalyst and tert-butyl hydroperoxide (t-BuOOH) can be used. In this system, the reaction proceeds through the formation of tert-butoxyl and tert-butylperoxyl radicals. The tert-butylperoxyl radical is believed to oxidize the oxime to the crucial iminoxyl radical intermediate, which then leads to the desired C-O coupled product with yields of up to 77%.

Transition Metal-Free Systems: An alternative approach involves the use of perfluorobutyl iodide and a base like cesium carbonate (Cs₂CO₃). This method is thought to proceed via the formation of an electron donor-acceptor (EDA) complex between the oxime anion and the perfluorobutyl iodide. This complex facilitates a single electron transfer, generating the iminoxyl radical and a perfluorobutyl radical. The perfluorobutyl radical then abstracts a hydrogen atom from the C-H reagent, creating a carbon-centered radical that couples with the iminoxyl radical to form the final product.

The general mechanism can be summarized as follows:

Generation of Iminoxyl Radical: The oxime is oxidized by an oxidizing agent (e.g., Mn(OAc)₃, Cu(II)/t-BuOOH) or via an EDA complex to form an iminoxyl radical.

Generation of Carbon Radical: The C-H reagent (e.g., ketone, ester) is simultaneously activated, often by the same oxidizing system or by a secondary radical, to form a carbon-centered radical.

Radical Coupling: The iminoxyl radical and the carbon-centered radical combine to form the new C-O bond, yielding the final product.

Reaction Systems for Oxidative C-O Coupling of Oximes
Oxidizing SystemC-H Reagent TypesProposed MechanismReference
KMnO₄, Mn(OAc)₃1,3-Diketones, 1,3-KetoestersRadical mechanism involving oxidation of both oxime and dicarbonyl compound.
Cu(II) / t-BuOOHβ-Dicarbonyl CompoundsFormation of iminoxyl radical via oxidation by tert-butylperoxyl radical.
Cu(ClO₄)₂BenzylmalononitrileCopper(II) generates iminoxyl radical and forms a complex with the dinitrile.
Perfluorobutyl iodide / Cs₂CO₃Acetonitrile, Esters, KetonesFormation of an Electron Donor-Acceptor (EDA) complex initiates radical generation.

Formation of Nitriles from Aldoximes

The conversion of an oxime to a nitrile is a dehydration reaction that is characteristic of aldoximes (compounds with the structure R-CH=NOH). This transformation is not directly applicable to ketoximes , such as 1-Butylpyrrolidin-3-one oxime, which have the general structure R,R'-C=NOH. Ketoximes lack the hydrogen atom on the carbon of the C=N group necessary for simple dehydration to a nitrile and typically undergo the Beckmann rearrangement instead. However, understanding the mechanism for analogous aldoximes is crucial in the broader context of oxime chemistry.

The dehydration of aldoximes to nitriles (R-CH=NOH → R-C≡N + H₂O) can be accomplished under various mild conditions, avoiding the use of toxic cyanide reagents.

Chemical Dehydration Methods: A common strategy involves activating the oxime's hydroxyl group to facilitate its elimination. Various reagents have been developed for this purpose:

BOP Reagent: The use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a mild and efficient method for converting aldoximes to nitriles. The reaction proceeds smoothly at room temperature in solvents like dichloromethane (B109758) (CH₂Cl₂).

Sulfonyl Derivatives: Reagents like p-toluenesulfonyl chloride with a base (e.g., triethylamine) can convert aldoximes into the corresponding nitriles. Similarly, 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs) with DBU is also effective.

Enzymatic Dehydration: Biocatalytic methods using aldoxime dehydratase enzymes offer a sustainable route for nitrile synthesis. These enzymes, found in some microbes, catalyze the dehydration of aldoximes to nitriles under mild conditions. The reaction is highly specific and proceeds via the coordination of the substrate to a heme iron center within the enzyme's active site.

The general mechanism for chemical dehydration involves the activation of the hydroxyl group by the reagent, turning it into a good leaving group. A base then abstracts the proton from the carbon atom, leading to an E2-type elimination to form the nitrile.

Reagents for Dehydration of Aldoximes to Nitriles
Reagent/SystemBaseConditionsReference
BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)DBURoom temperature; CH₂Cl₂, THF, or DMF
Bt-OTs (1H-benzotriazol-1-yl-4-methylbenzenesulfonate)DBURoom temperature
p-Toluenesulfonyl chlorideTriethylamine (Et₃N)Reflux in CH₂Cl₂
Aldoxime Dehydratase (Enzyme)N/A (Biocatalyst)Mild temperature, aqueous or organic media

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 1-Butylpyrrolidin-3-one oxime. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Mechanistic Investigations of Oxime Formation and Transformations

The formation of 1-Butylpyrrolidin-3-one oxime occurs through the reaction of 1-Butylpyrrolidin-3-one with hydroxylamine (B1172632). wikipedia.orgresearchgate.net This reaction is a classic example of condensation, involving the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone. scribd.com DFT calculations can elucidate the reaction mechanism by mapping the potential energy surface, identifying key intermediates and transition states.

The general mechanism for oxime formation involves two main steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 1-Butylpyrrolidin-3-one. This leads to the formation of a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate then undergoes a dehydration step, eliminating a water molecule to form the C=N double bond of the oxime.

DFT studies on similar oxime formations have shown that the reaction is often catalyzed by both acids and bases. researchgate.net These catalysts facilitate proton transfer steps, lowering the activation energy barriers and increasing the reaction rate. While specific mechanistic studies on 1-Butylpyrrolidin-3-one oxime are not extensively documented, the general principles derived from DFT studies of other oximes are applicable. mdpi.com

Transition State Geometries and Activation Barriers for Key Reactions

A critical aspect of understanding the reactivity of 1-Butylpyrrolidin-3-one oxime is the characterization of transition state geometries and the calculation of activation barriers for its reactions. DFT methods are employed to locate the transition state structures, which represent the highest energy point along the reaction coordinate. mcmaster.ca

For the E/Z isomerization of the oxime group, DFT calculations on other oximes have shown that the transition state is characterized by a linear C=N-O arrangement. mdpi.com The calculated activation barriers for such isomerizations can be significant, suggesting that the interconversion between E and Z isomers may be slow at room temperature. mdpi.com

ReactionComputational MethodCalculated Activation Energy (kJ/mol) - Illustrative
E/Z IsomerizationB3LYP/6-31+G(d)~180-220
Hydrolysis (Acid-Catalyzed)M06-2X/6-311+G(d,p)~100-140

This table presents illustrative activation energy ranges for key reactions of an oxime, based on general findings for similar compounds, as specific data for 1-Butylpyrrolidin-3-one oxime is not available.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the reactivity of 1-Butylpyrrolidin-3-one oxime. biointerfaceresearch.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For oximes in general, the HOMO is often localized on the C=N-OH group, specifically involving the lone pairs of the nitrogen and oxygen atoms. biointerfaceresearch.com The LUMO is typically the π* antibonding orbital of the C=N double bond. testbook.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. biointerfaceresearch.com

Molecular electron density analysis can further reveal the distribution of charge within the molecule. nih.gov The electrostatic potential map would likely show a negative potential around the oxygen and nitrogen atoms of the oxime group, indicating their nucleophilic character, and a positive potential around the hydrogen of the hydroxyl group.

OrbitalTypical Energy (eV) - IllustrativeLocalization
HOMO-8.5 to -9.5Lone pairs of N and O atoms in the oxime group
LUMO+1.0 to +2.0π* orbital of the C=N bond
HOMO-LUMO Gap~9.5 to 11.5-

This table provides illustrative energy ranges and localizations for the frontier molecular orbitals of a generic oxime, as specific data for 1-Butylpyrrolidin-3-one oxime is not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like 1-Butylpyrrolidin-3-one oxime. nih.govmdpi.com These simulations model the atomic motions over time, providing insights into the preferred conformations and the dynamics of conformational changes. mdpi.comnih.gov

For 1-Butylpyrrolidin-3-one oxime, the main sources of conformational flexibility are the butyl group and the five-membered pyrrolidine (B122466) ring, which can adopt various puckered conformations. MD simulations can reveal the relative energies of these conformers and the energy barriers for their interconversion. nih.gov The results of such simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR frequencies. nih.gov These predictions are valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

The calculated NMR chemical shifts for 1H and 13C atoms in 1-Butylpyrrolidin-3-one oxime can be compared with experimental data to confirm its structure. nih.gov The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.gov

Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. researchgate.netresearchgate.net For an oxime, characteristic IR bands include the O-H stretching vibration, the C=N stretching vibration, and the N-O stretching vibration. researchgate.netresearchgate.net

Vibrational ModeCalculated Frequency (cm-1) - IllustrativeExperimental Frequency (cm-1) - Typical Range
O-H stretch~3300-34003150-3650 (broad)
C=N stretch~1640-16801620-1690
N-O stretch~930-960930-960

This table presents illustrative calculated and typical experimental IR frequencies for a generic oxime, as specific data for 1-Butylpyrrolidin-3-one oxime is not available.

Studies on Oxime Radical Generation and Stability

Oxime radicals (iminoxyl radicals) can be generated from oximes through the homolytic cleavage of the O-H bond. nih.gov The stability of these radicals is a key factor in their reactivity and potential applications in organic synthesis. nih.gov

Computational studies can provide insights into the stability of the 1-Butylpyrrolidin-3-one oxime radical. The stability of free radicals is influenced by factors such as resonance and hyperconjugation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com In the case of the 1-Butylpyrrolidin-3-one oxime radical, the unpaired electron would be delocalized between the nitrogen and oxygen atoms. The substituents on the pyrrolidine ring would also influence the radical's stability through inductive and steric effects. DFT calculations can be used to compute the bond dissociation energy (BDE) of the O-H bond, which is a direct measure of the radical's stability. nih.gov

Coordination Chemistry and Metal Involving Reactions

Ligand Properties of the Oxime Moiety in Metal Complexation

The oxime group is a well-recognized and versatile ligand in coordination chemistry, capable of coordinating to metal centers in several distinct modes. researchgate.net The nitrogen atom of the oxime possesses a lone pair of electrons, making it a primary site for coordination to a metal ion. Additionally, the oxygen atom can also participate in binding, either in its protonated form (-OH) or, more commonly, as a deprotonated oximato group (-O⁻). at.uaresearchgate.net This deprotonation is often facilitated by the presence of the metal ion, which increases the acidity of the oxime proton upon coordination. at.uaresearchgate.net

The coordination of the oxime moiety in 1-Butylpyrrolidin-3-one oxime to a metal center can be anticipated to occur primarily through the nitrogen atom of the C=N bond and potentially through the oxygen atom of the -OH group. The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The versatility of the oxime group allows it to act as a monodentate ligand, or more frequently, as part of a chelating system if other donor atoms are suitably positioned within the molecule. researchgate.net

Table 1: General Coordination Modes of the Oxime Functional Group

Coordination ModeDescription
N-Coordination The oxime ligand binds to the metal center through the nitrogen atom's lone pair. This is a very common mode of coordination. researchgate.net
N,O-Chelation (Oximato) Following deprotonation of the hydroxyl group, the resulting oximato group chelates to the metal center through both the nitrogen and oxygen atoms, forming a stable ring structure. at.ua
Bridging (Oximato) The oximato group can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.
Protonated O-Coordination Less common, the oxime can coordinate through the oxygen atom of the intact -OH group. researchgate.net

This table is generated based on established principles of oxime coordination chemistry. researchgate.netat.ua

Metal-Mediated and Metal-Catalyzed Transformations of Oximes

The interaction of oximes with metal centers extends beyond simple coordination, leading to a variety of metal-mediated and metal-catalyzed transformations. acs.orgnih.gov These reactions are of significant interest as they provide pathways to novel organic compounds and functionalized molecules that may not be accessible through conventional synthetic routes. acs.orgresearchgate.net The oxime group in 1-Butylpyrrolidin-3-one oxime can be expected to undergo similar transformations in the presence of suitable metal catalysts.

Metal catalysts can activate the oxime group towards various functionalization reactions. These transformations often involve the N-O bond or the C-H bonds adjacent to the oxime moiety.

One important class of reactions is the O-functionalization of oximes, which includes alkylation, arylation, and vinylation. acs.org These reactions typically proceed through the formation of a metal-oximate intermediate, enhancing the nucleophilicity of the oxygen atom.

Another significant area is the metal-catalyzed C-H functionalization . In these reactions, the oxime group can act as a directing group, guiding a metal catalyst to activate and functionalize a specific C-H bond within the molecule. rsc.org For a molecule like 1-Butylpyrrolidin-3-one oxime, this could potentially lead to functionalization at the C4 position of the pyrrolidine (B122466) ring.

Table 2: Examples of Metal-Catalyzed Functionalizations of Oximes

Reaction TypeMetal CatalystReactantProduct Type
O-VinylationCopper(I)Oxime, Vinyl HalideO-Vinyloxime Ether
O-ArylationCopper(I)Oxime, Arylboronic AcidO-Aryloxime Ether
C-H AlkenylationPalladium(II)Oxime, AlkeneAlkenylated Oxime
C-H ArylationPalladium(II)Oxime, Aryl HalideArylated Oxime

This table summarizes general metal-catalyzed functionalization reactions applicable to the oxime functional group. acs.orgresearchgate.netrsc.org

Metal centers are highly effective in mediating the cyclization of oximes, particularly those containing other functional groups such as alkenes or alkynes. acs.orgnih.gov These reactions often proceed through mechanisms involving oxidative addition of the oxime N-O bond to a low-valent metal center, followed by intramolecular insertion or coupling reactions. researchgate.netrsc.org

For instance, palladium-catalyzed cyclizations of unsaturated oximes are known to produce a variety of nitrogen-containing heterocycles, including pyrroles, pyridines, and isoquinolines. researchgate.net While 1-Butylpyrrolidin-3-one oxime itself is saturated, derivatives containing unsaturated moieties on the butyl group or attached to the pyrrolidine ring could be precursors for such metal-mediated cyclizations. The reaction of a carbon-centered radical with the carbon-nitrogen double bond of an oxime ether is a key step in many cyclization reactions. libretexts.org

Table 3: Metal-Mediated Cyclization Reactions Involving Oximes

Metal CenterReactant TypeResulting Heterocycle
Palladium(0)Olefinic Oxime EsterPyrroles, Pyridines, Spiroimines
Copper(I)Oxime Acetate (B1210297), AldehydeSubstituted Pyridines
Rhodium(III)α,β-Unsaturated Ketoxime, AlkyneSubstituted Pyridines
Iron(III)O-Acetyl OximePhenanthridines

This table presents examples of metal-mediated cyclization reactions starting from various oxime derivatives. acs.orgresearchgate.netrsc.org

Applications in Advanced Organic Synthesis

1-Butylpyrrolidin-3-one Oxime as a Versatile Synthetic Intermediate

The structure of 1-Butylpyrrolidin-3-one oxime combines a saturated five-membered nitrogen heterocycle with an oxime functional group, suggesting its potential as a versatile building block in organic synthesis. The pyrrolidine (B122466) ring is a common motif in many natural products and pharmaceuticals. The oxime group is known for its diverse reactivity, serving as a precursor to amines, nitrones, and amides, and participating in various rearrangement and cycloaddition reactions.

The N-butyl group can influence the compound's solubility and steric environment, potentially offering advantages in specific reaction conditions. As an intermediate, this compound could theoretically be transformed into a variety of functionalized pyrrolidine derivatives. For instance, reduction of the oxime moiety would yield 3-aminopyrrolidine (B1265635) derivatives, while hydrolysis could regenerate the corresponding ketone.

Table 1: Potential Transformations of 1-Butylpyrrolidin-3-one Oxime

TransformationReagents and Conditions (Hypothetical)Product Type
ReductionH₂, Raney Ni or LiAlH₄1-Butylpyrrolidin-3-amine
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅)Substituted lactam
HydrolysisAqueous acid1-Butylpyrrolidin-3-one
O-AlkylationAlkyl halide, baseO-Alkyl oxime ether
CycloadditionDienophileIsoxazolidine derivative

Role in the Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is a significant area of research in organic chemistry. While there is no specific information on the use of 1-Butylpyrrolidin-3-one oxime in stereoselective synthesis, related N-substituted pyrrolidinones are utilized as precursors for chiral compounds. nih.gov For instance, the stereoselective reduction of a ketone precursor or the asymmetric functionalization of the pyrrolidine ring can lead to chiral products.

The oxime group in 1-Butylpyrrolidin-3-one oxime could potentially direct stereoselective reactions. For example, a directed reduction of the C=N bond could be influenced by a chiral catalyst, leading to the formation of a chiral amine. However, without experimental data from peer-reviewed literature, this remains speculative.

Precursor for the Generation of Complex Heterocyclic Systems

Oximes are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netrsc.org The reactivity of the oxime functionality allows for its participation in cyclization and cycloaddition reactions to form more complex ring systems.

Theoretically, 1-Butylpyrrolidin-3-one oxime could undergo intramolecular reactions, such as the Neber rearrangement, to form azirine intermediates, which can then be converted to other heterocyclic systems. Furthermore, the oxime can be transformed into a nitrone, which can then participate in [3+2] cycloaddition reactions with alkenes to generate isoxazolidine-fused pyrrolidines. rsc.org

Table 2: Hypothetical Heterocyclic Systems from 1-Butylpyrrolidin-3-one Oxime

Reaction TypeReactantResulting Heterocycle
Nitrone CycloadditionAlkeneIsoxazolidine-fused pyrrolidine
Radical CyclizationInternal radical acceptorBicyclic pyrrolidine derivative
Rearrangement/Cyclization-Fused aziridine (B145994) or other N-heterocycles

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. While there are no specific examples in the literature of 1-Butylpyrrolidin-3-one oxime being used in MCRs, the functional groups present suggest its potential for such applications.

For instance, the amine precursor to the pyrrolidine ring could participate in Ugi or Passerini-type reactions. The oxime itself, or a derivative, could potentially act as one of the components in a novel MCR to generate highly functionalized pyrrolidine scaffolds. The development of new MCRs is an active area of research, and the inclusion of novel building blocks is key to expanding their scope.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Protocols

The synthesis of functionalized heterocyclic compounds is often fraught with challenges related to environmental impact and sustainability. Future research into the preparation of 1-butylpyrrolidin-3-one oxime should prioritize the development of green synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Conventional methods for the synthesis of oximes often involve the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, which can generate significant waste. mdpi.com Green alternatives could explore enzymatic or chemoenzymatic routes, leveraging the high selectivity and mild reaction conditions offered by biocatalysts. Another promising avenue is the use of microwave-assisted organic synthesis (MAOS), a technique known to accelerate reaction rates, improve yields, and often reduce the need for conventional solvents. mdpi.comnih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic pathways. nih.gov

Synthetic Strategy Key Principles Potential Advantages
Biocatalysis Use of enzymes (e.g., ketoreductases, transaminases)High stereoselectivity, mild reaction conditions, reduced waste
Microwave-Assisted Synthesis Rapid heating, localized superheatingShorter reaction times, increased yields, potential for solvent-free reactions. nih.gov
Flow Chemistry Continuous processing in microreactorsEnhanced safety, better process control, easier scalability
Use of Green Solvents Replacement of hazardous solvents with benign alternatives (e.g., water, ionic liquids)Reduced environmental impact, improved worker safety

Exploration of Novel Reactivity and Unprecedented Transformations

The oxime functional group is a versatile platform for a wide array of chemical transformations. nsf.gov Future research should delve into the novel reactivity of 1-butylpyrrolidin-3-one oxime, moving beyond its traditional role as a simple derivative of the parent ketone. A particularly exciting area of exploration is the transition metal-catalyzed or photochemically-induced cleavage of the N-O bond to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new pathways to complex nitrogen-containing molecules.

Furthermore, the pyrrolidine (B122466) ring itself offers opportunities for unique transformations. The development of methods for the stereoselective functionalization of the pyrrolidine core, guided by the oxime group, could lead to the synthesis of a diverse library of substituted pyrrolidines, a scaffold prevalent in many biologically active compounds. nih.gov

Reaction Type Potential Reagents/Conditions Expected Outcome
Iminyl Radical Cyclization Transition metal catalyst (e.g., Cu, Fe), lightFormation of bicyclic or spirocyclic pyrrolidine derivatives
Beckmann Rearrangement Acid catalyst (e.g., PPA, TsCl)Synthesis of substituted piperidinones
Reductive Amination Reducing agent (e.g., NaBH3CN), amineIntroduction of new substituents at the C3 position
[3+2] Cycloaddition Dipolarophiles (e.g., alkenes, alkynes)Construction of complex polycyclic systems

Advanced Computational Modeling for Structure-Reactivity Relationship Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. researchgate.netresearchgate.net In the context of 1-butylpyrrolidin-3-one oxime, advanced computational modeling can provide invaluable insights into its structure-reactivity relationships. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule, the stereochemistry of the oxime bond (E/Z isomerism), and the electronic properties that govern its reactivity. mdpi.com

By modeling reaction pathways and transition states, computational studies can help to rationalize experimental observations and guide the design of new reactions. For instance, modeling the energy barriers for different potential transformations can help to predict which reaction pathways are most likely to occur under specific conditions. This predictive power can significantly accelerate the discovery and optimization of novel synthetic methods.

Computational Method Information Gained Impact on Research
Density Functional Theory (DFT) Geometric and electronic structure, reaction energetics, spectroscopic properties. mdpi.comPrediction of reactivity, elucidation of reaction mechanisms.
Molecular Dynamics (MD) Conformational dynamics, solvent effectsUnderstanding of the molecule's behavior in solution
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactionsDesign of biocatalytic processes

Design of Novel Catalytic Systems for Oxime-Related Reactions

The development of new catalytic systems is crucial for unlocking the full synthetic potential of 1-butylpyrrolidin-3-one oxime. acs.org Research in this area should focus on the design of catalysts that can selectively promote desired transformations while minimizing side reactions. This includes the development of both homogeneous and heterogeneous catalysts based on transition metals, as well as organocatalysts.

For example, iridium-catalyzed reductive generation of azomethine ylides from related lactams has been shown to be a powerful method for the synthesis of functionalized pyrrolidines. nih.gov Similar strategies could be adapted for 1-butylpyrrolidin-3-one oxime. Furthermore, the development of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers, which is of paramount importance for applications in medicinal chemistry and materials science.

Catalyst Type Potential Applications Examples of Target Reactions
Transition Metal Catalysts (e.g., Pd, Rh, Ir, Cu) Cross-coupling reactions, hydrogenations, cycloadditions. acs.orgSynthesis of substituted pyrrolidines, ring-closing metathesis.
Organocatalysts Asymmetric synthesis, cascade reactionsEnantioselective functionalization of the pyrrolidine ring
Photoredox Catalysts Radical reactions under mild conditionsGeneration of iminyl radicals for novel transformations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-butylpyrrolidin-3-one oxime, and how can purity be validated?

  • Methodology : The synthesis typically involves nucleophilic oxime formation by reacting 1-butylpyrrolidin-3-one with hydroxylamine under controlled pH (e.g., acidic or neutral conditions). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Validate purity using HPLC with UV detection (λ = 210–260 nm) and confirm structural integrity via 1^1H/13^13C NMR (aromatic and oxime proton regions: δ 7.0–10.0 ppm) and FT-IR (O-H stretch at ~3200–3400 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .
  • Safety : Follow protocols for handling hydroxylamine derivatives, including PPE (nitrile gloves, lab coat) and fume hood use to mitigate respiratory exposure .

Q. How should acute toxicity assessments be designed for 1-butylpyrrolidin-3-one oxime?

  • Experimental Design : Use OECD Guideline 423 for acute oral toxicity in rodents, administering doses from 5–2000 mg/kg. Monitor mortality, clinical signs (e.g., convulsions, respiratory distress), and histopathology. For inhalation toxicity, adapt AEGL-1 derivation methods (e.g., time-scaled exposure models with uncertainty factors of 3–5 for interspecies variability) .
  • Data Interpretation : Compare LC50_{50}/LD50_{50} values with structurally similar oximes (e.g., phosgene oxime) to identify outliers requiring mechanistic investigation .

Q. What analytical techniques are optimal for characterizing stability under varying storage conditions?

  • Protocol : Conduct accelerated stability studies (ICH Q1A) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., parent ketone). Assess photostability using ICH Q1B guidelines (UV light exposure).
  • Key Metrics : Track changes in oxime functional groups (FT-IR/NMR) and thermal decomposition thresholds via TGA-DSC (decomposition onset >150°C recommended for room-temperature storage) .

Advanced Research Questions

Q. How can computational models predict the blood-brain barrier (BBB) permeability of 1-butylpyrrolidin-3-one oxime?

  • Methodology : Use in silico tools like SwissADME or MOE to calculate logP (optimal range: 1–3), polar surface area (<90 Å2^2), and P-gp substrate likelihood. Validate predictions with in vitro BBB models (e.g., MDCK-MDR1 monolayers) and compare with experimental oximes (e.g., K027, which shows ~2% brain uptake) .
  • Data Analysis : Correlate molecular descriptors (e.g., H-bond donors, molecular weight) with in vivo pharmacokinetic parameters (Cmax_{max}, t1/2_{1/2}) to optimize BBB penetration .

Q. What strategies resolve contradictions in cholinesterase reactivation efficacy across studies?

  • Approach : Replicate in vitro assays using standardized protocols (e.g., Ellman’s method with human erythrocyte AChE). Test reactivation under varying pH (7.4 vs. 8.0) and inhibitor types (e.g., paraoxon vs. tabun). Compare results with structural analogs (e.g., K027’s superiority in paraoxon-inhibited AChE vs. poor cyclosarin reactivation) .
  • Statistical Tools : Apply multivariate regression to identify confounding factors (e.g., oxime linker type, oxime group position) influencing reactivation potency .

Q. How does the oxime’s structure-activity relationship (SAR) guide antidotal efficacy against organophosphates?

  • SAR Analysis : Synthesize derivatives with modified substituents (e.g., alkyl chain length, linker groups). Evaluate in vitro reactivation (kreact_{react}, IC50_{50}) and in vivo protection (survival rates in OP-exposed models). Prioritize bisquaternary structures with 4-oxime positioning for broad-spectrum activity, as seen in K027 and K048 .
  • Mechanistic Insight : Use molecular docking (AutoDock Vina) to assess binding interactions with OP-inhibited AChE. Compare binding energies (ΔG) of 1-butylpyrrolidin-3-one oxime with K027 (−8.20 kcal/mol) to identify pharmacophoric motifs .

Methodological Notes

  • Data Contradictions : Address discrepancies in toxicity/reactivation data by standardizing experimental conditions (e.g., inhibitor concentration, enzyme source) and validating assays with reference oximes (pralidoxime, obidoxime) .
  • Advanced Characterization : For mechanistic studies, employ stopped-flow kinetics to quantify reactivation rates and X-ray crystallography to resolve oxime-enzyme complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.